2-(1H-indol-3-yl)propanoic acid
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Overview
Description
2-(1H-indol-3-yl)propanoic acid, also known as indole-3-propionic acid, is an organic compound belonging to the class of indolyl carboxylic acids. It is characterized by an indole ring attached to a propanoic acid chain. This compound is notable for its presence in various biological systems and its potential therapeutic applications .
Mechanism of Action
Target of Action
2-(1H-indol-3-yl)propanoic acid, also known as indolepropionic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . The specific targets of this compound include Group IIE secretory phospholipase A2 and Aspartate aminotransferase .
Mode of Action
The compound interacts with its targets, leading to various biological activities. Indole derivatives, including this compound, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound is part of the indole-3-acetic acids group . These compounds are known to induce cell elongation in plant stems . The compound is also a Bronsted acid, capable of donating a hydron to an acceptor .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For instance, it has been found to inhibit the activity of certain enzymes, leading to potential antiviral and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain species of bacteria in the gastrointestinal tract, such as Clostridium sporogenes, can lead to the endogenous production of the compound .
Biochemical Analysis
Biochemical Properties
The indole nucleus in 2-(1H-indol-3-yl)propanoic acid has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives, such as this compound, have been shown to have a wide range of effects on various types of cells and cellular processes . For example, certain indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)propanoic acid typically involves the cyclization of indole derivatives. One common method includes the reaction of aniline hydrochloride with cyclopentanone-2-carboxylic acid ethyl ester under acidic conditions to form α-keto acid phenylhydrazone. This intermediate is then refluxed in an ethanol solution containing 20% sulfuric acid to yield indole-2-carboxylic acid-3-propanoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid under reflux in 1-propanol has been reported to yield the corresponding indole derivatives in significant quantities .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different indole-based structures.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reductive amination and various oxidizing agents for oxidation reactions. Reaction conditions often involve ambient temperatures and specific solvents like toluene or ethanol .
Major Products
The major products formed from these reactions include various indole derivatives, such as tetrahydrofuran and hydrazone compounds .
Scientific Research Applications
2-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex indole derivatives.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used as a rooting agent.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-(1H-indol-3-yl)propanoic acid is unique due to its potent neuroprotective properties and its role in inhibiting beta-amyloid aggregation. Unlike other indole derivatives, it has shown significant potential in the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
2-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIEMRKZPPPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2597-26-4 |
Source
|
Record name | 2-(1H-indol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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